Diisopropyl terephthalate

描述

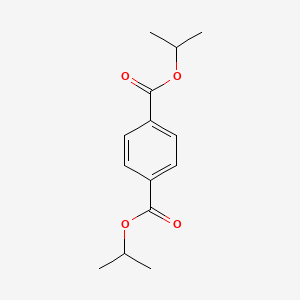

Diisopropyl terephthalate is an organic compound with the molecular formula C14H18O4. It is a diester of terephthalic acid and isopropanol. This compound is commonly used in the production of polyesters and plasticizers, and it has various applications in the chemical industry .

准备方法

Diisopropyl terephthalate can be synthesized through esterification or transesterification processes. In the esterification method, terephthalic acid reacts with isopropanol in the presence of an acid catalyst to form this compound. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .

In the transesterification method, dimethyl terephthalate reacts with isopropanol in the presence of a catalyst such as sodium methoxide. This method is often used in industrial settings due to its efficiency and cost-effectiveness .

化学反应分析

Hydrolysis

DiPT undergoes hydrolysis in acidic or alkaline media to regenerate terephthalic acid and isopropanol:

Conditions :

-

Acidic hydrolysis: Concentrated sulfuric acid, 100–120°C.

-

Alkaline hydrolysis: NaOH/KOH solutions, 80–100°C.

Reaction rates depend on solvent polarity and catalyst concentration, with complete conversion achievable within 4–6 hours.

Transesterification

DiPT participates in transesterification with higher alcohols (e.g., isodecyl alcohol) to produce bulkier diesters like diisodecyl terephthalate (DIDT). This reaction is catalyzed by organotin compounds (e.g., dibutyltin oxide) or zirconium-based Lewis acids :

Catalyst performance comparison :

| Catalyst | DIDT Yield (%) | Reaction Time (h) | Source |

|---|---|---|---|

| Sn-Beta (Lewis acid) | 46 | 2 | |

| Zr-Beta | 81 | 6 | |

| Tetrabutyl titanate | 63–68 | 3 |

Zr-Beta catalysts show superior selectivity (81%) but require longer reaction times .

Depolymerization

Under catalytic conditions, DiPT can depolymerize into oligomers or monomers. For example, organotin catalysts (e.g., dibutyltin bis(1-thioglyceride)) facilitate breakdown at 190–225°C :

Key findings :

-

Tin-based catalysts achieve 65–75% oligomer yields within 3–4 hours .

-

Byproduct formation (e.g., hydroxyethyl terephthalates) is minimized at <5 wt% using optimized catalyst systems .

Polymerization

DiPT serves as a monomer in polycondensation reactions to synthesize polyesters like poly(butylene terephthalate) (PBT). The process involves step-growth polymerization with diols (e.g., 1,4-butanediol) at 250–290°C under vacuum :

Critical factors :

Oxidation and Side Reactions

DiPT is resistant to oxidation under standard conditions but degrades at >300°C, forming benzene derivatives (e.g., benzoic acid) and CO₂. Side reactions during synthesis include:

科学研究应用

Plasticizers

DiPT is primarily used as a plasticizer in polyvinyl chloride (PVC) formulations. Its role as a plasticizer helps improve the flexibility, workability, and durability of PVC products. Comparative studies have shown that DiPT exhibits lower migration rates compared to traditional plasticizers, which enhances the longevity of PVC products .

| Property | DiPT | Commercial Plasticizers |

|---|---|---|

| Tensile Strength (MPa) | 25.6 | 20.4 |

| Elongation at Break (%) | 220 | 250 |

| Migration after 28 days (%) | 21.5 | 25.8 |

Coatings and Adhesives

DiPT is utilized in the formulation of coatings and adhesives due to its excellent solvent properties and compatibility with various resins. It enhances the mechanical properties of coatings while providing resistance to environmental factors, making it suitable for outdoor applications .

Recycling of PET

One significant application of DiPT is in the recycling of polyethylene terephthalate (PET). Recent studies have explored the use of DiPT as a product derived from the depolymerization of PET waste using innovative catalytic methods. This process not only recycles PET but also generates valuable compounds like DiPT that can be used in further applications .

- Case Study: Depolymerization Process

- Catalysts Used : Tin (II) oxalate was identified as an effective catalyst for achieving high yields of DiPT during PET depolymerization.

- Yield : The process achieved over 70% yield of DiPT with minimal byproducts when optimized conditions were applied.

作用机制

The mechanism of action of diisopropyl terephthalate primarily involves its role as an ester in chemical reactions. It can act as a substrate in esterification and transesterification reactions, where it interacts with alcohols and acids to form new esters. The molecular targets and pathways involved in these reactions include the catalytic sites of enzymes or chemical catalysts that facilitate the exchange of ester groups .

相似化合物的比较

Diisopropyl terephthalate can be compared with other similar compounds such as diethyl terephthalate and dimethyl terephthalate:

Diethyl Terephthalate: This compound is similar in structure but has ethyl groups instead of isopropyl groups.

Dimethyl Terephthalate: This compound has methyl groups instead of isopropyl groups and is commonly used in the production of polyethylene terephthalate (PET) plastics.

Diisopropyl Ether: Although not a terephthalate, diisopropyl ether is another compound with isopropyl groups and is used as a solvent and extractant.

This compound is unique due to its specific ester groups, which provide distinct properties and reactivity compared to other terephthalates and related compounds.

生物活性

Diisopropyl terephthalate (DITP) is an ester derived from terephthalic acid and isopropanol. It is primarily used in the production of plasticizers and as a solvent in various industrial applications. Understanding the biological activity of DITP is crucial for evaluating its safety and potential effects on human health and the environment. This article reviews the biological activity of DITP, focusing on its toxicological profiles, metabolic pathways, and environmental impacts.

This compound has the molecular formula and a molecular weight of 250.29 g/mol. Its structure consists of two isopropyl groups esterified to a terephthalate backbone, which influences its physical and chemical properties, including solubility and volatility.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.29 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 290 °C |

| Solubility | Soluble in organic solvents |

Toxicological Profile

The toxicological profile of DITP has been investigated to assess its effects on human health. Studies indicate that DITP exhibits low acute toxicity; however, chronic exposure may lead to adverse effects. The U.S. Environmental Protection Agency (EPA) has conducted risk assessments to evaluate potential health risks associated with exposure to DITP.

Case Study: Human Health Risk Assessment

A comprehensive assessment by Solutia Inc. highlighted concerns regarding potential carcinogenic and non-carcinogenic effects due to exposure to DITP in occupational settings. The study utilized a dose-response assessment framework to evaluate the relationship between exposure levels and health outcomes, concluding that while acute exposure poses minimal risk, long-term exposure could be harmful .

Metabolism and Excretion

DITP undergoes metabolic transformation in biological systems, primarily through hydrolysis into its constituent acids and alcohols. The primary metabolic products include terephthalic acid and isopropanol, which are further processed by hepatic enzymes.

Table 2: Metabolic Pathways of this compound

| Metabolic Step | Product | Enzyme Involved |

|---|---|---|

| Hydrolysis | Terephthalic Acid | Esterases |

| Further Oxidation | Carboxylic Acids | Cytochrome P450 |

Environmental Impact

DITP's environmental impact has been assessed through studies on its biodegradability and ecotoxicity. Research indicates that DITP can degrade under aerobic conditions but may persist in anaerobic environments.

Ecotoxicity Studies

Ecotoxicological assessments reveal that DITP exhibits moderate toxicity to aquatic organisms. A study demonstrated that concentrations above 10 mg/L could adversely affect fish and invertebrate populations, emphasizing the need for careful management of industrial discharges containing DITP .

属性

IUPAC Name |

dipropan-2-yl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUDSKSILZNHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214428 | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6422-84-0 | |

| Record name | 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。